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Compound of Interest

Compound Name: Demethyl PL265

Cat. No.: B15573123 Get Quote

Disclaimer: Demethyl PL265 is a chemical compound identified in the PubChem database[1].

However, as of late 2025, there is a notable absence of publicly available research on its

specific biological activity or the development of drug delivery systems for this molecule. The

following application notes and protocols are therefore presented as a representative case

study for a novel therapeutic agent with presumed poor aqueous solubility, a common

challenge for complex small molecules that necessitates advanced drug delivery strategies.

Application Notes
Introduction to Demethyl PL265
Demethyl PL265 is an organic compound with the molecular formula C27H35N2O9P and a

molecular weight of 562.5 g/mol [1]. Its complex structure suggests it may be a candidate for

targeted therapy, potentially as an enzyme inhibitor or signaling pathway modulator. A

significant challenge in the preclinical development of such molecules is often poor

bioavailability, stemming from low aqueous solubility and potential susceptibility to metabolic

degradation. Nanoparticle-based drug delivery systems offer a robust platform to overcome

these limitations.

Challenges Addressed by Drug Delivery Systems:

Poor Aqueous Solubility: Encapsulation within a nanocarrier can enable administration in

aqueous media.
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Low Bioavailability: Protection from premature degradation and enhanced absorption can

increase systemic exposure.

Off-Target Toxicity: Targeting ligands can be conjugated to the nanoparticle surface to direct

the drug to specific tissues or cells, reducing systemic side effects.

Controlled Release: Polymeric systems can be designed for sustained drug release,

maintaining therapeutic concentrations over extended periods and improving patient

compliance[2].

Overview of Nanocarrier Platforms for Demethyl PL265
Two promising platforms for the delivery of hydrophobic small molecules like Demethyl PL265
are liposomes and biodegradable polymeric nanoparticles.

Liposomes: These are spherical vesicles composed of a phospholipid bilayer, capable of

encapsulating both hydrophilic and hydrophobic compounds.[3][4] For Demethyl PL265, its

hydrophobic nature makes it an ideal candidate for incorporation within the lipid bilayer.

Surface modification with polymers like polyethylene glycol (PEG) can create "stealth"

liposomes that evade immune detection and exhibit prolonged circulation times[3].

Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as

poly(lactic-co-glycolic acid) (PLGA), these systems can encapsulate drugs within their

polymeric matrix[5]. Drug release is controlled by polymer degradation and drug diffusion,

allowing for tunable, sustained-release profiles[2][5].

Comparative Formulation Data
The choice of formulation significantly impacts the therapeutic efficacy of Demethyl PL265.

Below is a summary of expected physicochemical properties for two different nanoparticle

formulations.
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Parameter
Formulation A (PLGA
Nanoparticles)

Formulation B (Stealth
Liposomes)

Particle Size (nm) 120 ± 15 100 ± 10

Polydispersity Index (PDI) < 0.15 < 0.10

Zeta Potential (mV) -25 ± 5 -10 ± 5

Encapsulation Efficiency (%) 85 ± 7 92 ± 5

Drug Loading (%) 4.5 ± 0.5 3.8 ± 0.4

Experimental Protocols
Protocol 1: Formulation of Demethyl PL265-Loaded
PLGA Nanoparticles
This protocol describes the preparation of Demethyl PL265-loaded PLGA nanoparticles using

a single emulsion-solvent evaporation method, suitable for hydrophobic drugs.

Materials:

Demethyl PL265

Poly(lactic-co-glycolic acid) (PLGA, 50:50 lactide:glycolide ratio)

Dichloromethane (DCM)

Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

Deionized (DI) water

Magnetic stirrer and stir bar

Probe sonicator

Rotary evaporator

Centrifuge
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Methodology:

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Demethyl PL265 in 2 mL

of DCM.

Emulsification: Add the organic phase dropwise to 10 mL of a 2% PVA aqueous solution

while stirring at 600 RPM.

Sonication: Immediately sonicate the mixture on ice for 2 minutes (30 seconds on, 15

seconds off cycles) to form a nanoemulsion.

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM

under reduced pressure for 2-3 hours to allow nanoparticle hardening.

Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

Discard the supernatant.

Washing: Resuspend the pellet in DI water and centrifuge again. Repeat this washing step

twice to remove residual PVA and unencapsulated drug.

Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or

lyoprotectant solution for freeze-drying.

Protocol 2: Characterization of Nanoparticles
This protocol outlines the standard characterization of the formulated nanoparticles.

A. Particle Size, PDI, and Zeta Potential Measurement

Sample Preparation: Dilute the nanoparticle suspension (from Protocol 1, Step 7) in DI water

to an appropriate concentration.

Analysis: Analyze the sample using a Dynamic Light Scattering (DLS) instrument to

determine the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). Use the

same instrument in electrophoretic light scattering mode to measure the Zeta Potential.

Data Recording: Perform measurements in triplicate and report the values as mean ±

standard deviation.
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B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination

Quantify Total Drug (M_total): Use the initial amount of Demethyl PL265 added during

formulation (e.g., 5 mg).

Quantify Free Drug (M_free): Combine the supernatants collected during the purification

steps (Protocol 1, Steps 5 & 6). Measure the concentration of Demethyl PL265 in the pooled

supernatant using UV-Vis spectrophotometry or HPLC.

Quantify Nanoparticle Weight (W_np): Weigh the lyophilized (freeze-dried) nanoparticle

powder.

Calculations:

EE (%) = [(M_total - M_free) / M_total] x 100

DL (%) = [(M_total - M_free) / W_np] x 100

Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release kinetics of Demethyl PL265 from the nanoparticles.

Materials:

Demethyl PL265-loaded nanoparticles

Phosphate-Buffered Saline (PBS), pH 7.4, containing 0.1% Tween 80 (to ensure sink

conditions)

Dialysis tubing (e.g., 10 kDa MWCO)

Shaking incubator (37°C)

Methodology:

Sample Preparation: Suspend 5 mg of lyophilized nanoparticles in 1 mL of release buffer

(PBS + Tween 80).

Dialysis Setup: Transfer the suspension into a pre-soaked dialysis bag and seal both ends.
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Release: Place the dialysis bag into a container with 50 mL of release buffer.

Incubation: Incubate at 37°C with gentle shaking (100 RPM).

Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL

of the external buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.

Analysis: Quantify the concentration of Demethyl PL265 in the collected samples using

HPLC.

Data Analysis: Calculate the cumulative percentage of drug released at each time point and

plot it against time.

Visualizations
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Key Relationships in Formulation Design

Physicochemical Properties

Biological Performance

Particle Size

Blood Circulation Time

Smaller size may
increase circulation

Cellular Uptake (EPR)

Optimal size (50-200nm)
enhances EPR effect

Surface Charge
(Zeta Potential)

Neutral/Slightly Negative
charge reduces opsonization

Drug Release Rate

Therapeutic Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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